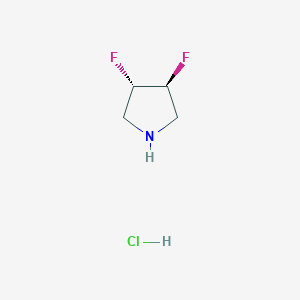

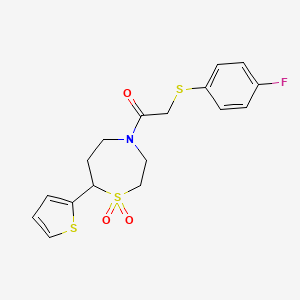

![molecular formula C15H9BrN4S B2992458 6-(4-溴苯基)-3-苯基-[1,2,4]三唑并[3,4-b][1,3,4]噻二唑 CAS No. 537017-15-5](/img/structure/B2992458.png)

6-(4-溴苯基)-3-苯基-[1,2,4]三唑并[3,4-b][1,3,4]噻二唑

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

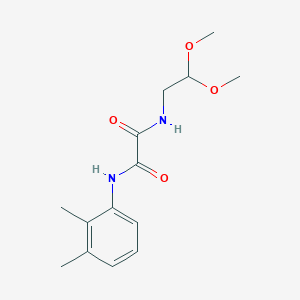

The compound “6-(4-Bromophenyl)-3-phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole” is a nitrogen-containing heterocyclic compound . It belongs to the class of 1,3,4-thiadiazoles, which have been extensively explored for their functional versatility in the field of medicine . This compound has shown promising anticancer activity against several cancer cell lines .

Synthesis Analysis

The synthesis of similar compounds often involves the condensation reaction between aryl (hetaryl) α-bromo ketones and commercially available thiocarbohydrazide . This is followed by treatment of the obtained 2-hydrazinyl-6H-1,3,4-thiadiazine hydrobromides with ortho esters in the presence of trifluoroacetic acid under mild conditions .Molecular Structure Analysis

The molecular structure of similar compounds has been determined by X-ray diffraction crystallography . The structure of these compounds often includes a 1,2,4-triazole ring, which is a five-membered ring with three nitrogen atoms .Chemical Reactions Analysis

The chemical reactions involving these compounds often start from the synthesis of 5-substituted 1,2,4-triazoles that contain reactive vicinal amino and mercapto groups . This is followed by the annulation of the thiadiazine ring by reacting the triazoles with α-halo ketones .Physical and Chemical Properties Analysis

The physical and chemical properties of similar compounds have been characterized using various spectroscopic methods, including IR, 1H-NMR, and 13C-NMR .科学研究应用

抗菌活性

一个研究领域涉及合成 4,6-二取代的 1,2,4-三唑-1,3,4-噻二唑衍生物,这些衍生物已被表征并测试了其作为抗菌剂的功效。与标准药物相比,这些化合物对各种菌株显示出显着的抑制作用,突出了它们作为抗菌剂的潜力 (Swamy 等人,2006)。

抗癌活性

另一个重要的应用领域是抗癌研究,其中已合成并筛选了氟化的 3,6-二芳基-[1,2,4]三唑并[3,4-b][1,3,4]噻二唑的抗癌活性。这些化合物对各种癌细胞系表现出中等至良好的抗增殖效力,表明它们作为抗癌药物的潜力 (Chowrasia 等人,2017)。

酶抑制

研究还扩展到酶抑制,其中已合成了一系列新型的 3,6-二取代的 1,2,4-三唑并[3,4-b]-1,3,4-噻二唑,并研究了它们对大肠杆菌蛋氨酸氨肽酶的抑制活性。其中一些化合物表现出显着的抑制活性,为治疗应用开辟了道路 (Li 等人,2010)。

蛋白酪氨酸磷酸酶 1B 抑制剂

此外,已合成稠合双环三唑-噻二唑作为蛋白酪氨酸磷酸酶 1B (PTP1B) 的有效抑制剂,显示出对人肝癌细胞和动物模型的疗效。这些发现表明这些化合物作为药物种子治疗由 PTP1B 介导的疾病的治疗潜力 (Baburajeev 等人,2015)。

抗氧化性能

此外,三唑-噻二唑已因其抗氧化特性而受到评估,在各种分析中显示出有效的抗氧化活性。这表明它们在开发治疗氧化应激相关疾病方面的潜在用途 (Sunil 等人,2010)。

未来方向

作用机制

Target of Action

The primary target of the compound “6-(4-Bromophenyl)-3-phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole” is Shikimate dehydrogenase . This enzyme is essential for the biosynthesis of the chorismate end product and is a highly promising therapeutic target .

Mode of Action

It is known that 1,2,4-triazolo[3,4-b][1,3,4]thiadiazole derivatives can inhibit the activity of their target enzymes . This inhibition could lead to a disruption in the normal functioning of the target, resulting in the desired therapeutic effects.

Biochemical Pathways

The compound likely affects the shikimate pathway , which is responsible for the biosynthesis of chorismate . Chorismate is a precursor for the synthesis of aromatic amino acids and other aromatic compounds. By inhibiting shikimate dehydrogenase, the compound could disrupt this pathway and affect the production of these essential compounds.

Pharmacokinetics

Similar 1,2,4-triazolo[3,4-b][1,3,4]thiadiazole derivatives have been evaluated for their anti-inflammatory, analgesic, ulcerogenic, and lipid peroxidation activities . These properties could potentially impact the bioavailability of the compound.

Result of Action

The result of the compound’s action is likely a disruption in the normal functioning of the target enzyme, leading to a decrease in the production of chorismate and other downstream products . This could result in various molecular and cellular effects, depending on the specific role of these products in the organism.

生化分析

Biochemical Properties

It has been suggested that this compound may have significant second-order nonlinear optical (NLO) properties . This suggests that it could interact with various enzymes, proteins, and other biomolecules in a way that influences their optical properties .

Cellular Effects

Some studies suggest that similar compounds may have cytotoxic effects on multiple human cancer cell lines

Molecular Mechanism

It is suggested that it might exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

属性

IUPAC Name |

6-(4-bromophenyl)-3-phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H9BrN4S/c16-12-8-6-11(7-9-12)14-19-20-13(17-18-15(20)21-14)10-4-2-1-3-5-10/h1-9H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGKWAYAKOVGOJQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NN=C3N2N=C(S3)C4=CC=C(C=C4)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H9BrN4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

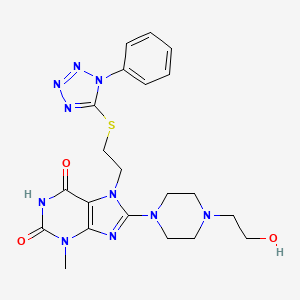

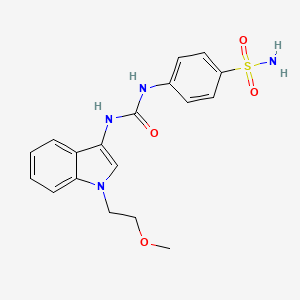

![N-[3-[(2-methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)oxy]phenyl]acetamide](/img/structure/B2992379.png)

![(2S,3R,4R,5S,6R)-2-[[(2S,3S,4S,5R)-3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-6-[(2S)-6-methyl-2-[(3R,6R,8S,10S,12S,14R)-3,6,12-trihydroxy-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]hept-5-en-2-yl]oxyoxane-3,4,5-triol](/img/no-structure.png)

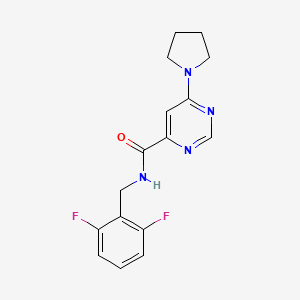

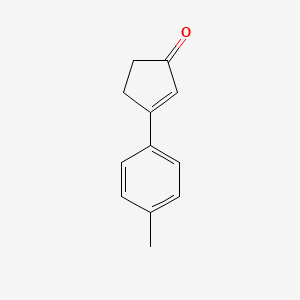

![(4-((1H-pyrazol-1-yl)methyl)piperidin-1-yl)(benzo[c][1,2,5]thiadiazol-5-yl)methanone](/img/structure/B2992386.png)

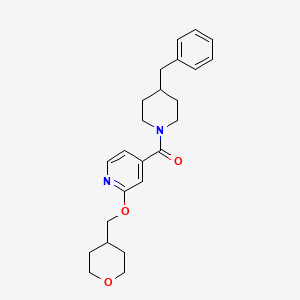

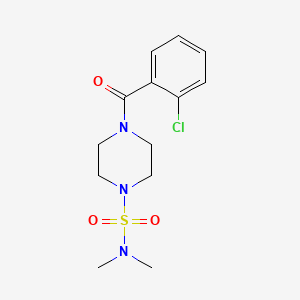

![N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-(1,3-dimethyl-2,6-dioxopurin-7-yl)acetamide](/img/structure/B2992388.png)

![N-[3-(azepane-1-sulfonyl)-4-methylphenyl]-6-chloropyrazine-2-carboxamide](/img/structure/B2992389.png)